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Compound of Interest

(1R,2R)-2-Carbamoyl-
Compound Name:

cyclohexanecarboxylic acid
CAS No.: 488703-59-9

Cat. No.: B1353288

Get Quote

Executive Summary

(1R,2R)-2-Carbamoyl-cyclohexanecarboxylic acid represents a "privileged scaffold" in
medicinal chemistry. Its trans-diequatorial configuration provides a rigid carbocyclic framework
that locks functional groups into specific spatial orientations, making it invaluable for:

* Peptidomimetics: Generating stable secondary structures (e.g., 14-helices) in

-peptides.

e Drug Discovery: Serving as a precursor to the diamine core of Factor Xa inhibitors (e.g.,
Edoxaban) and antipsychotics (e.g., Lurasidone derivatives).

o Asymmetric Synthesis: Acting as a resolved, chiral entry point for trans-1,2-disubstituted
cyclohexanes via retention-of-configuration transformations like the Hofmann rearrangement.
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Structural & Stereochemical Fundamentals
Conformational Analysis

Unlike its cis isomer, which exists in a flexible axial-equatorial conformation, the (1R,2R)-trans
isomer adopts a rigid diequatorial chair conformation. This thermodynamic stability is the
driving force behind the epimerization protocols used in its synthesis.

o Cis-Isomer (Kinetic): One group axial, one equatorial (
). Higher energy due to 1,3-diaxial interactions.
e Trans-Isomer (Thermodynamic): Both groups equatorial (

). Minimized steric strain.

Functional Group Orthogonality

The molecule possesses two distinct carbonyl functionalities:
o C1-Carboxylic Acid: Ready for esterification or coupling.

e C2-Primary Amide: A "masked" amine. It is stable to many coupling conditions but can be
selectively transformed into a primary amine via the Hofmann Rearrangement with strict
retention of stereochemistry.

Synthetic Routes to the Building Block

The industrial and laboratory preparation typically proceeds via the desymmetrization or
resolution of cheap cis-1,2-cyclohexanedicarboxylic anhydride.

Route A: The Epimerization-Resolution Protocol
(Scalable)

This route leverages the thermodynamic preference for the trans isomer.

» Ring Opening:cis-Hexahydrophthalic anhydride is opened with ammonia to yield rac-cis-2-
carbamoylcyclohexanecarboxylic acid.
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o Epimerization: Treatment with base (e.g., NaOMe) creates an enolate alpha to the carboxyl
group. Protonation occurs from the less hindered face, converting the cis (

) isomer to the trans (
) isomer.

» Optical Resolution: The racemic trans-acid is resolved using a chiral base, typically (S)-(-)-1-
Phenylethylamine or Quinine, to crystallize the desired (1R,2R) salt.

Route B: Enzymatic Desymmetrization (High
Enantiopurity)

For higher value applications, enzymatic hydrolysis of the corresponding trans-diester or
desymmetrization of the meso-anhydride (followed by epimerization) can yield high
enantiomeric excess (ee > 98%).

Visualization of Synthesis Flow
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Figure 1: Synthetic pathway from commodity anhydride to enantiopure building block.

Synthetic Utility: The Hofmann Rearrangement[1][2]
[31[4]

The primary utility of (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid is its conversion to
(1R,2R)-2-aminocyclohexanecarboxylic acid (ACHC). This transformation must occur with

retention of configuration at the migrating carbon (C2).

Mechanism & Stereocontrol

The Hofmann rearrangement involves the migration of the cyclohexyl group to the electron-
deficient nitrogen of the isocyanate intermediate. Because this migration is intramolecular, the
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stereocenter at C2 is preserved.

Visualization of Reaction Mechanism
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Figure 2: Mechanistic flow of the Hofmann Rearrangement ensuring stereochemical retention.

Experimental Protocols
Protocol 1: Epimerization of cis- to trans-2-
Carbamoylcyclohexanecarboxylic Acid

This procedure converts the kinetic cis-isomer to the thermodynamic trans-isomer.
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Dissolution: Dissolve 10.0 g of cis-2-carbamoylcyclohexanecarboxylic acid in 100 mL of
methanol.

Base Addition: Add 2.5 equivalents of Sodium Methoxide (NaOMe) (25% wt in methanol).

Reflux: Heat the mixture to reflux (65°C) for 12—24 hours under nitrogen. Monitor by HPLC
for the disappearance of the cis peak.

Workup: Cool to room temperature. Acidify carefully with 2N HCI to pH 2.

Isolation: The trans-isomer is less soluble in water/acidic media and often precipitates. Filter
the white solid. If no precipitate forms, extract with Ethyl Acetate (3x), dry over MgSO4, and
concentrate.

Yield: Typically >85% conversion to the trans-racemate.

Protocol 2: Hofmann Rearrangement to (1R,2R)-ACHC

Standard protocol for converting the amide to the amine.

Reagent Prep: Prepare a solution of Sodium Hypobromite (NaOBr) by adding Bromine (1.0
equiv) dropwise to a cold (0°C) solution of NaOH (4.0 equiv) in water.

Addition: Add (1R,2R)-2-carbamoyl-cyclohexanecarboxylic acid (1.0 equiv) to the cold
NaOBr solution. Stir at 0°C for 1 hour until the solid dissolves.

Rearrangement: Warm the solution to 50°C-60°C for 1 hour. Gas evolution (CO2) will be
observed.[1][2]

Neutralization: Cool to room temperature. Neutralize to pH 7 with dilute HCI.

Crystallization: The amino acid (Zwitterionic form) often crystallizes at neutral pH.
Alternatively, use ion-exchange resin (Dowex 50) to isolate the product.

Result: (1R,2R)-2-aminocyclohexanecarboxylic acid (white solid).

Applications in Drug Development[6][7]
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Edoxaban (Savaysa) Synthesis

Edoxaban, a Factor Xa inhibitor, contains a diamine core derived from the (1R,2R,4S)
cyclohexane scaffold. The (1R,2R)-carbamoyl acid serves as a crucial intermediate to establish
the trans-diamine stereochemistry before the introduction of the third substituent or as a model
for the core assembly.

Foldamers and Beta-Peptides

(1R,2R)-ACHC is a "helix-forming" residue. When oligomerized, it forces the peptide backbone
into a 14-helix structure. This is distinct from alpha-peptides and provides proteolytic stability,
making these oligomers excellent candidates for antimicrobial peptide mimics.

References
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: (1R,2R)-2-Carbamoyl-
cyclohexanecarboxylic Acid as a Chiral Building Block]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1353288/docs#technical-guide-1r-2r-2-
carbamoyl-cyclohexanecarboxylic-acid-as-a-chiral-building-block]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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